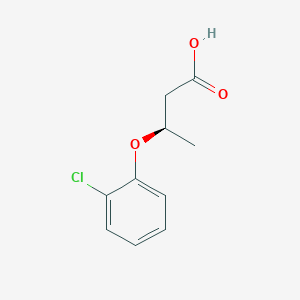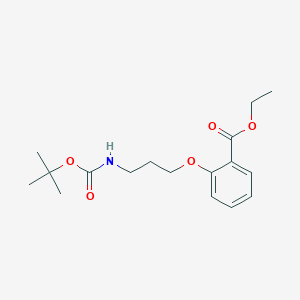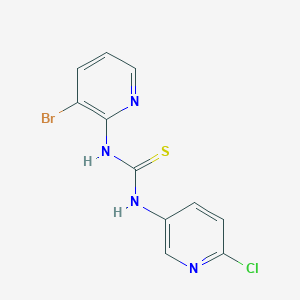
1-(3-Bromopyridin-2-yl)-3-(6-chloropyridin-3-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopyridin-2-yl)-3-(6-chloropyridin-3-yl)thiourea is a compound that belongs to the class of thioureas, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound features a thiourea group flanked by two pyridine rings, each substituted with bromine and chlorine atoms, respectively. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3-Bromopyridin-2-yl)-3-(6-chloropyridin-3-yl)thiourea typically involves the reaction of 3-bromopyridine-2-amine with 6-chloropyridine-3-isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
1-(3-Bromopyridin-2-yl)-3-(6-chloropyridin-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the pyridine rings can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)-3-(6-chloropyridin-3-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and catalytic activity.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-yl)-3-(6-chloropyridin-3-yl)thiourea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of cellular pathways and processes. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(3-Bromopyridin-2-yl)-3-(6-chloropyridin-3-yl)thiourea can be compared with other thiourea derivatives, such as:
1-(3-Bromopyridin-2-yl)-3-(4-chlorophenyl)thiourea: This compound has a similar structure but with a phenyl ring instead of a pyridine ring, which may result in different chemical and biological properties.
1-(3-Bromopyridin-2-yl)-3-(6-fluoropyridin-3-yl)thiourea: The substitution of chlorine with fluorine can lead to changes in reactivity and biological activity.
1-(3-Bromopyridin-2-yl)-3-(6-methylpyridin-3-yl)thiourea: The presence of a methyl group can influence the compound’s solubility, stability, and interactions with biological targets.
Properties
Molecular Formula |
C11H8BrClN4S |
|---|---|
Molecular Weight |
343.63 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)-3-(6-chloropyridin-3-yl)thiourea |
InChI |
InChI=1S/C11H8BrClN4S/c12-8-2-1-5-14-10(8)17-11(18)16-7-3-4-9(13)15-6-7/h1-6H,(H2,14,16,17,18) |
InChI Key |
ZYHQFSLKZLWZIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=S)NC2=CN=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


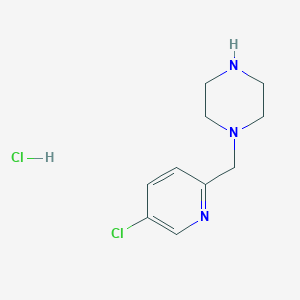
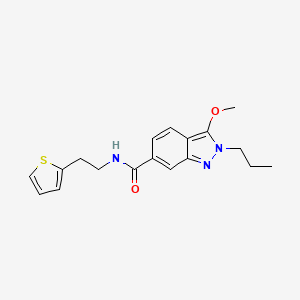
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate](/img/structure/B13091273.png)
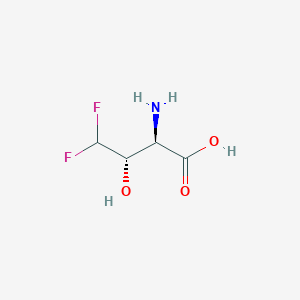
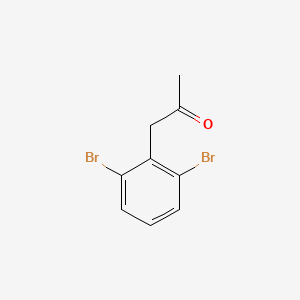
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
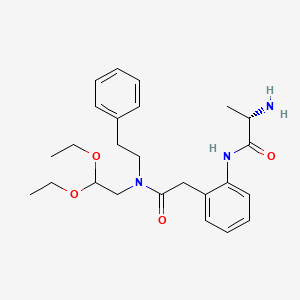
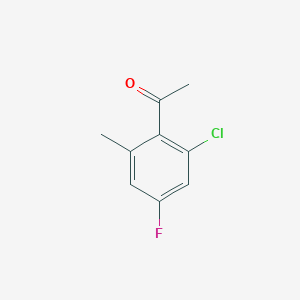


![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)
